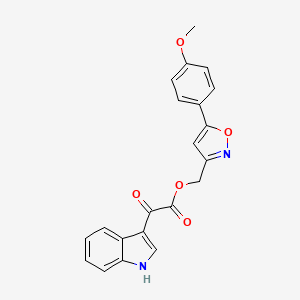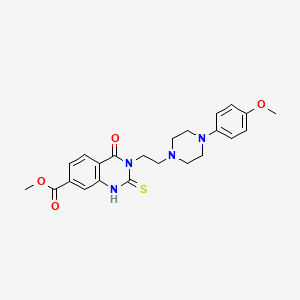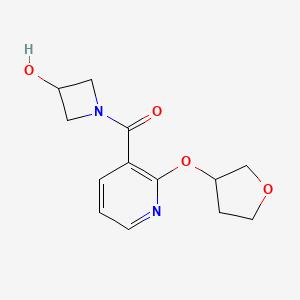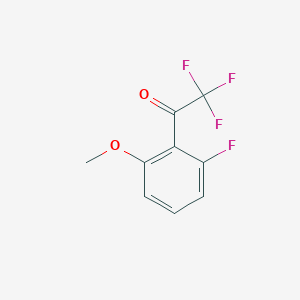![molecular formula C13H11ClF3N5 B2982706 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956370-70-0](/img/structure/B2982706.png)
3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrazole ring . They are known to exhibit a wide range of biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has various substituents including methyl, chloro, and trifluoromethyl groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electronic properties of the substituents and the nature of the pyrazolo[1,5-a]pyrimidine core . For instance, the trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of the trifluoromethyl group could influence the compound’s polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyrazolo[1,5-a]pyrimidines and their derivatives have been synthesized through various methods, including regioselective synthesis and bromination processes. These methods highlight the chemical versatility and the potential for generating a wide range of derivatives with different substitutions, which could affect their biological activity or material properties (Martins et al., 2009; Frizzo et al., 2009). These synthesis methods could potentially be applied to the specific compound , enabling the exploration of its properties and applications.
Biological Activity
Derivatives of pyrazolo[1,5-a]pyrimidines have shown a variety of biological activities. For example, some compounds in this class have been evaluated for their insecticidal and antibacterial potential, indicating potential applications in agricultural and medical research (Deohate and Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Molecular Interactions and Supramolecular Assembly
The study of molecular interactions and the formation of supramolecular structures is another area of research where pyrazolo[1,5-a]pyrimidines have found relevance. For instance, the formation of charge transfer complexes and the analysis of their supramolecular assembly provide insights into the electronic properties and potential applications in materials science (Al-Attas et al., 2009).
Direcciones Futuras
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold in medicinal chemistry, and derivatives of this core structure are often explored for their potential biological activities . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives.
Propiedades
IUPAC Name |
3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5/c1-6-4-7(2)22-12(19-6)9(14)10(20-22)8-5-18-21(3)11(8)13(15,16)17/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJJGGZPJMSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C3=C(N(N=C3)C)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
![3,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2982631.png)

![5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2982636.png)



![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)


